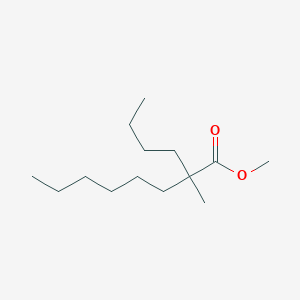

Methyl 2-butyl-2-methyloctanoate

Description

Contextualization of Branched Chain Fatty Acid Methyl Esters in Contemporary Chemical Science

Fatty acid methyl esters (FAMEs) are a significant class of oleochemicals derived primarily from natural fats and vegetable oils through a process called transesterification. petercremerna.com While linear FAMEs are common, branched-chain fatty acid methyl esters (BCFAMEs) represent a structurally distinct subgroup that is garnering increasing scientific interest. nih.gov BCFAMEs are saturated fatty acids that feature one or more methyl branches along their carbon chain. wikipedia.org

These branched esters are found in various natural sources, including bacteria, dairy products, and the vernix caseosa of human infants. wikipedia.org In contemporary chemical science, BCFAMEs are investigated for a range of potential applications. Their unique structures, which disrupt the uniform packing of fatty acid chains, can significantly alter physical properties like melting point and viscosity. researchgate.net This has led to research into their use as cold flow improvers for biodiesel, helping to prevent fuel crystallization at low temperatures. researchgate.net Beyond biofuels, the strong solubility and lubricity of FAMEs in general suggest applications for branched versions in lubricants, solvents, cosmetics, and industrial cleaners. petercremerna.comsigmaaldrich.com The study of BCFAMEs contributes to the development of sustainable chemicals and provides insights into lipid metabolism and bacterial fatty acid synthesis. nih.govnih.gov

Structural Peculiarities and Nomenclatural Specificity of Methyl 2-butyl-2-methyloctanoate

The name "this compound" precisely defines its molecular architecture according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for esters. libretexts.orglibretexts.org The name is deconstructed as follows:

Methyl : This is the alkyl group derived from the alcohol (methanol) that forms the ester bond with the carboxylic acid. libretexts.org It is bonded to the oxygen atom of the carboxyl group.

octanoate (B1194180) : This is the parent chain of the carboxylic acid portion, indicating an eight-carbon chain (from "octane") with the "-oate" suffix signifying an ester. youtube.com

2-butyl-2-methyl : These prefixes indicate two substituent groups attached to the second carbon atom of the octanoate chain. A butyl group (-CH₂CH₂CH₂CH₃) and a methyl group (-CH₃) are both bonded to the C-2 position. youtube.com

The most significant structural feature of this molecule is the presence of an all-carbon quaternary center at the alpha-position (the C-2 carbon). fiveable.mewikipedia.org A quaternary carbon is an atom bonded to four other carbon atoms. wikipedia.org In this case, the C-2 atom is bonded to the carbonyl carbon (C-1), the C-3 of the octanoate chain, the first carbon of the butyl group, and the carbon of the methyl group. This high degree of substitution creates significant steric hindrance around the ester functional group, which can profoundly influence the molecule's physical properties and chemical reactivity. fiveable.menih.gov

Table 1: Predicted Physicochemical Properties of this compound Note: The following data are based on computational predictions as experimental values for this specific compound are not widely available in published literature.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₄H₂₈O₂ |

| Molecular Weight | 228.37 g/mol |

| Appearance | Expected to be a liquid at room temperature |

| Boiling Point | Estimated to be in the range of 250-280 °C |

| Density | Estimated to be ~0.87 g/cm³ |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be ~5.5 |

Rationale for Dedicated Academic Research on This Class of Compounds

Dedicated academic research into compounds like this compound is driven by the synthetic challenge and the unique properties imparted by the α-quaternary carbon center. nih.govresearchgate.net The construction of these highly congested stereocenters is a significant challenge in organic synthesis, requiring the development of novel and powerful chemical transformations. wikipedia.org Success in this area expands the toolkit of synthetic chemistry. acs.org

The presence of a quaternary center has a substantial chemical and biological impact on a molecule. nih.govresearchgate.net Key rationales for studying this class of compounds include:

Influence on Molecular Conformation and Properties : The steric bulk of the quaternary center restricts bond rotation and locks the molecule into specific conformations. This rigidity can influence material properties, such as viscosity and thermal stability, making such compounds interesting for applications in advanced lubricants or polymers. fiveable.me

Metabolic Stability : In medicinal chemistry, the introduction of a quaternary center can enhance a drug candidate's metabolic stability. nih.gov The sterically hindered α-position is less accessible to metabolic enzymes, potentially increasing the compound's biological half-life. The study of simple models like this compound can provide fundamental insights into these effects.

Novel Chemical Reactivity : The high degree of substitution can lead to unusual chemical reactivity. fiveable.me For instance, the Thorpe-Ingold effect describes how gem-disubstitution (a precursor to a quaternary center) can accelerate cyclization reactions. nih.gov Studying the reactivity of these sterically demanding esters can uncover new mechanistic pathways.

Exploration of Bioactivity : Quaternary amino acids are widely used in the synthesis of bioactive peptides to create more stable and conformationally defined structures. nih.gov While not an amino acid, the α-quaternary center in this compound makes it a valuable model for exploring how such structures interact within biological systems or as building blocks for more complex bioactive targets. acs.org

Outline Structure and Research Scope

This article has been structured to provide a foundational academic overview of this compound. The initial section contextualized the compound within the broader class of branched-chain fatty acid methyl esters and their role in science. The second section provided a detailed breakdown of the molecule's nomenclature and its defining structural feature—the α-quaternary carbon. The third section articulated the fundamental scientific motivations for investigating compounds with this specific structural motif, highlighting challenges in synthesis and the unique properties they possess. The research scope has been intentionally limited to these foundational chemical principles, excluding application-specific details like formulation or biological safety profiles to maintain a focused, academic perspective.

Structure

3D Structure

Properties

CAS No. |

63831-44-7 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

methyl 2-butyl-2-methyloctanoate |

InChI |

InChI=1S/C14H28O2/c1-5-7-9-10-12-14(3,11-8-6-2)13(15)16-4/h5-12H2,1-4H3 |

InChI Key |

BHLKZBHLXIQAKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(CCCC)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Innovations for Branched Methyl Esters

Chemo-Catalytic Pathways for Esterification and Carbon-Carbon Bond Formation

The creation of the sterically hindered quaternary center in Methyl 2-butyl-2-methyloctanoate necessitates sophisticated chemical strategies. This section delves into the esterification of the corresponding branched carboxylic acid and advanced methods for constructing the crucial carbon-carbon bonds at the α-position.

Esterification of Branched Carboxylic Acids with Methanol (B129727)

The direct esterification of a sterically hindered carboxylic acid like 2-butyl-2-methyloctanoic acid with methanol is a fundamental yet challenging transformation. The significant steric hindrance around the carboxylic acid group impedes the approach of methanol, often requiring more forcing reaction conditions or specialized catalysts compared to the esterification of linear or less branched acids.

A common and effective method for such transformations is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed at reflux to drive the equilibrium towards the ester product by removing the water formed during the reaction.

For particularly challenging substrates, alternative methods can be employed. The use of trimethylsilyldiazomethane (B103560) provides a mild and efficient route to methyl esters, avoiding the harsh acidic conditions that might cause side reactions. orgsyn.org Another approach involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol in the presence of a non-nucleophilic base.

| Method | Reagents | General Conditions | Advantages | Challenges |

| Fischer-Speier Esterification | Methanol, H₂SO₄ or TsOH | Reflux | Cost-effective, simple | Harsh conditions, potential side reactions |

| Diazomethane Analogs | Trimethylsilyldiazomethane | Room temperature | Mild, high yield | Reagent toxicity and cost |

| Acid Chloride Formation | Thionyl chloride, Methanol | 0°C to room temperature | High reactivity | Requires extra step, corrosive reagents |

Approaches for Introducing Alkyl and Methyl Branches at Alpha-Carbon Position, drawing inspiration from methods for similar branched products

The core challenge in synthesizing this compound lies in the construction of the α-quaternary carbon. Methodologies developed for the synthesis of other α,α-disubstituted esters and ketones provide valuable insights.

One powerful strategy involves the α-alkylation of a pre-existing ester. For instance, starting with methyl 2-methyloctanoate, deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures would generate the corresponding enolate. This enolate can then be reacted with an appropriate electrophile, such as butyl iodide, to introduce the butyl group at the α-position. The success of this approach is highly dependent on the careful control of reaction conditions to avoid side reactions like self-condensation.

Inspiration can also be drawn from palladium-catalyzed reactions that form all-carbon quaternary stereocenters. For example, the decarboxylative allylic alkylation of fully substituted amide enolates has been shown to be an effective method for creating such centers. nih.gov A similar strategy could be envisioned where a suitable malonic ester derivative undergoes a palladium-catalyzed process to introduce the necessary alkyl groups.

Another approach involves the conjugate addition of organometallic reagents to α,β-unsaturated esters. For example, the reaction of a methyl-substituted α,β-unsaturated ester with a butyl-containing organocuprate reagent could potentially form the desired quaternary carbon center.

Palladium-Catalyzed Carbonylation and Hydroformylation in Branched Ester Synthesis

Palladium-catalyzed carbonylation and hydroformylation reactions are powerful tools in organic synthesis for the introduction of carbonyl groups and the formation of carbon-carbon bonds, offering pathways to branched esters. acs.orgchemicalbook.com

While direct synthesis of a quaternary α-carbon via a single palladium-catalyzed carbonylation of a highly substituted alkene might be challenging due to steric hindrance, a stepwise approach can be considered. For example, the hydroformylation of an alkene like 2-methyloct-1-ene, followed by oxidation of the resulting aldehyde to the carboxylic acid and subsequent esterification, is a plausible route. The regioselectivity of the hydroformylation step is crucial for obtaining the desired branched product.

A patent for the synthesis of methyl 2-methyloctanoate and other branched esters from 1-octene (B94956) highlights the use of a palladium catalyst with a specific phosphine (B1218219) ligand. nih.gov This process demonstrates the feasibility of controlling the regioselectivity to favor the formation of branched products. The reaction conditions and yields from this related synthesis provide a valuable reference point.

| Reaction | Catalyst System | Substrates | Product(s) | Yield (%) | n:iso ratio |

| Methoxycarbonylation | Pd(acac)₂, 1,2-bis[di(t-butyl)phosphinomethyl]benzene, CH₃SO₃H | 1-Octene, Methyl formate, Methanol | Methyl nonanoate, Methyl 2-methyloctanoate, etc. | 98 (total) | 94:6 |

Table based on data from a patent for the synthesis of similar branched esters. nih.gov

This data suggests that while linear products are often favored, the formation of branched esters is significant and can potentially be optimized by tuning the catalyst and reaction conditions.

Biocatalytic and Biotechnological Routes to Branched Esters

In the quest for more sustainable and environmentally benign synthetic methods, biocatalysis and biotechnology offer promising alternatives to traditional chemical synthesis.

Enzyme-Mediated Esterification Processes

Enzymes, particularly lipases, are well-known for their ability to catalyze esterification reactions under mild conditions with high selectivity. The use of immobilized enzymes further enhances their stability and reusability, making them attractive for industrial applications.

The enzymatic synthesis of this compound would involve the reaction of 2-butyl-2-methyloctanoic acid with methanol, catalyzed by a suitable lipase (B570770). The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation. The choice of lipase is critical, as the enzyme's active site must be able to accommodate the sterically demanding branched carboxylic acid. While direct enzymatic synthesis of this specific ester may not be documented, studies on the enzymatic esterification of other branched acids provide a strong conceptual basis.

The efficiency of such a process would depend on factors such as the choice of enzyme, solvent, temperature, and the water content of the reaction medium.

Engineered Microbial Pathways for Branched Fatty Acid Precursors, conceptually linked to biosynthesis of non-natural alcohols

The biosynthesis of the precursor acid, 2-butyl-2-methyloctanoic acid, represents a significant challenge for biotechnology. While microorganisms naturally produce a variety of fatty acids, the synthesis of a molecule with such a specific and complex branching pattern is not a common metabolic pathway.

However, the principles of synthetic biology and metabolic engineering could be applied to design a microbial host capable of producing this target molecule. This would likely involve the introduction of a set of heterologous genes encoding for enzymes that can build the desired carbon skeleton.

Conceptually, this could be linked to the biosynthesis of non-natural alcohols and other branched-chain compounds. For instance, engineered microbial pathways have been developed for the production of branched-chain fatty acid precursors. researchgate.net These pathways often start from common metabolic intermediates and utilize a series of enzymes to introduce branches and extend the carbon chain. By carefully selecting and combining enzymes from different organisms, it may be possible to construct a novel pathway leading to 2-butyl-2-methyloctanoic acid or a closely related precursor. This precursor could then be secreted by the engineered microorganism and subsequently esterified to the final product, either chemically or enzymatically.

Information Deficit for this compound Prevents Article Generation

A thorough investigation into the chemical literature and scientific databases has revealed a significant lack of specific information regarding the compound This compound . This absence of dedicated research and analytical data prevents the creation of a scientifically accurate and detailed article as requested.

The initial objective was to construct an in-depth article focusing exclusively on "this compound," structured around advanced synthetic strategies and modern analytical techniques. The proposed outline included sections on the asymmetric synthesis via biocatalysis and detailed characterization using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

However, extensive searches have yielded no specific studies or datasets for this particular branched methyl ester. The scientific community has published extensively on the synthesis and analysis of other branched-chain fatty acid methyl esters (BCFAMEs) and chiral esters. For instance, research is available on the synthesis of related compounds like methyl 2-methyloctanoate and the asymmetric synthesis of precursors such as 2-methyloctanal. Methodologies for the characterization of various BCFAMEs using GC-MS for isomer analysis and NMR/IR for structural elucidation are also well-documented.

Despite the existence of this broader knowledge, the strict requirement to focus solely on this compound cannot be met. Extrapolating data from similar but distinct molecules would not adhere to the principles of scientific accuracy and would violate the explicit instructions of the request. Creating content based on assumptions or analogies from other compounds would be speculative and could not be supported by verifiable research findings specific to this compound.

Therefore, due to the current void in the scientific literature concerning "this compound," it is not feasible to generate the requested article with the required level of detail, accuracy, and adherence to the provided outline. No information could be found on its biocatalytic synthesis or specific spectral and chromatographic data, which were central to the intended article.

Should specific research on this compound become available in the future, the generation of such an article would then be possible.

Theoretical and Computational Chemistry Approaches for Methyl 2 Butyl 2 Methyloctanoate

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.

Ab Initio and Density Functional Theory (DFT) for Electronic Structure and Thermochemical Parameters

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to investigate the electronic structure and thermochemical properties of molecules. researchgate.netyoutube.com Ab initio methods are based on first principles, without using experimental data beyond fundamental physical constants. wsu.edu DFT, a computationally more efficient alternative, calculates the electronic properties of a molecule based on its electron density. youtube.com

For a molecule like Methyl 2-butyl-2-methyloctanoate, DFT methods, particularly with functionals like B3LYP and a basis set such as 6-311G(d,p) or higher, would be employed to optimize the molecular geometry and calculate key electronic and thermochemical parameters. mdpi.comresearchgate.net These calculations yield critical data such as bond lengths, bond angles, and dihedral angles. pnrjournal.com

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. pnrjournal.com Thermochemical parameters like the enthalpy of formation, entropy, and heat capacity can also be calculated, providing essential data for understanding the molecule's stability and behavior in chemical reactions. nih.govnih.gov Studies on other methyl esters, such as 2-oxovaleric acid, methyl ester, have successfully used DFT to correlate calculated spectra and properties with experimental data, demonstrating the reliability of this approach. researchgate.netpnrjournal.com

Table 1: Representative Calculated Thermochemical and Electronic Parameters for a Related Methyl Ester (Methyl Acetate) using DFT

| Parameter | Calculated Value | Method/Basis Set |

| Enthalpy of Formation (ΔHf) | -417.2 kJ/mol | G3B3 |

| HOMO Energy | -10.9 eV | B3LYP/6-31G(d) |

| LUMO Energy | 0.6 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 11.5 eV | B3LYP/6-31G(d) |

Note: This table presents illustrative data for a simpler methyl ester to demonstrate the type of information obtainable through DFT calculations. The values are representative and sourced from computational chemistry databases.

Conformational Analysis using Advanced Sampling Methods

Advanced sampling methods are essential for exploring the vast conformational space of such flexible molecules. nih.govnih.gov The Conformer-Rotamer Ensemble Sampling Tool (CREST) is a prominent example of such a method. chemrxiv.org CREST employs a meta-dynamics approach to efficiently explore the potential energy surface of a molecule, identifying low-energy conformers and rotamers. chemrxiv.orggithub.io This tool is particularly effective for generating comprehensive conformational ensembles, which is a critical step for accurate theoretical predictions. nih.gov The analysis of branched structures, such as the branching point in amylopectin, highlights the importance of understanding conformational preferences to determine the three-dimensional features of a molecule. nih.gov

The CREST methodology, often paired with semi-empirical quantum mechanics methods like GFN2-xTB, can generate hundreds of conformers within a specified energy window, which can then be further analyzed to determine their relative energies and populations. github.io

Molecular Modeling and Simulation for Mechanistic Insights

While quantum mechanics provides a detailed picture of individual molecules, molecular modeling and simulation techniques allow for the study of larger systems and dynamic processes, such as chemical reactions and interactions in solution. diva-portal.org

Kinetic Modeling of Reaction Pathways and Degradation Processes

Kinetic modeling is used to understand the mechanisms and rates of chemical reactions. For this compound, this would be particularly relevant for studying its stability and degradation, such as through hydrolysis or oxidation.

Computational studies can map out the potential energy surfaces for proposed reaction pathways, identifying transition states and calculating activation energies. This information is then used to determine elementary rate coefficients. princeton.edu For example, a kinetic model for the hydrolysis of fatty acid methyl esters (FAMEs) has been developed to understand the reaction mechanism and factors that inhibit the process. monash.edu Such models can reveal that by-products, like methanol (B129727) in the case of hydrolysis, can inhibit the enzyme catalyst, and that an excess of a reactant like water can also have an inhibitory effect. monash.edu These insights are crucial for predicting the compound's environmental fate and designing industrial processes.

Simulation of Intermolecular Interactions and Solvation Effects

The behavior of this compound in a liquid state or in solution is governed by its intermolecular interactions with surrounding molecules. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions. nih.gov

In MD simulations, the movement of every atom in a system is calculated over time based on a force field, which is a set of parameters describing the potential energy of the system. By simulating the compound in a "box" of solvent molecules (e.g., water, or an organic solvent), one can study solvation effects. rsc.org These simulations can predict properties like the Gibbs free energy of solvation, which is a measure of how favorably the compound dissolves in a particular solvent. rsc.org Furthermore, MD simulations can provide insights into the structure of the liquid, such as molecular ordering and the nature of non-bonded interactions (e.g., van der Waals and electrostatic forces). nih.gov Studies on fatty acid methyl esters have used MD simulations to accurately reproduce experimental data like densities and diffusion coefficients, providing a detailed picture of liquid-phase molecular ordering. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Development for Predictive Research

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comnih.gov These models are highly valuable for predictive research, allowing for the estimation of properties for new or untested compounds. qsardb.org

To develop a QSAR or QSPR model for a class of compounds including this compound, a dataset of related molecules with known properties would be assembled. nih.gov For each molecule, a set of "descriptors" is calculated. These descriptors are numerical representations of the molecule's structure and can include constitutional, topological, geometrical, and electronic parameters.

The process involves:

Data Collection: Gathering a set of structurally similar compounds with measured experimental data for a specific property (e.g., boiling point, viscosity, or a specific biological activity).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound in the dataset.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the property of interest. mdpi.com

Validation: Testing the model's predictive power using an independent set of compounds (a test set) that was not used in the model-building process.

For instance, a QSPR model could be developed to predict the viscosity of branched esters. The model might find that viscosity is correlated with descriptors such as molecular weight, surface area, and specific shape indices that account for the degree of branching. Such models are powerful tools for screening large numbers of virtual compounds and prioritizing them for synthesis and experimental testing. youtube.com

Predictive Models for Environmental Fate Parameters, based on observed trends in methyl esters

The environmental fate of a chemical is governed by a variety of processes, including transport, partitioning, and degradation. researchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are instrumental in predicting these parameters when experimental data is unavailable. nih.gov For this compound, predictions can be derived from established trends observed for other methyl esters. ambujasolvex.com

Methyl esters, as a class, are known to be generally insoluble in water, which causes them to partition into soil and sediment. epa.gov Their primary degradation route in both soil and aquatic environments is biological. epa.gov

Key Environmental Fate Parameters and Predictive Approaches:

Biodegradation: The main degradation pathway for fatty acid methyl esters is biological, with the ultimate byproduct being carbon dioxide. epa.gov Predictive models for biodegradation often consider molecular descriptors such as the number of carbon atoms and the presence of ester groups. For branched esters like this compound, the degree of branching can influence the rate of biodegradation, sometimes leading to slower degradation compared to linear analogues.

Soil and Sediment Partitioning (Koc): Due to their low water solubility, methyl esters tend to adsorb to organic matter in soil and sediment. epa.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) can be estimated using its octanol-water partition coefficient (Kow), a measure of hydrophobicity. For long-chain esters, a higher log Kow value generally correlates with stronger adsorption to soil and sediment.

Water Solubility: The water solubility of methyl esters is typically low and decreases as the carbon chain length increases. ocl-journal.org Predictive models for water solubility often use molecular weight and the octanol-water partition coefficient as key inputs.

Photolysis: The ester functional group in methyl esters absorbs light in the far UV spectrum, which is outside the range of natural sunlight. epa.gov Therefore, aqueous photolysis is not considered a significant degradation pathway for this class of compounds.

A comprehensive review of QSAR models reveals numerous equations that can estimate these environmental parameters based on molecular descriptors. nih.gov

Table 1: Predicted Environmental Fate Parameters for Structurally Similar Methyl Esters

| Parameter | Predicted Value/Trend | Basis of Prediction |

| Biodegradability | Readily biodegradable | General trend for fatty acid methyl esters. ambujasolvex.comocl-journal.org |

| Soil Adsorption (Koc) | High | Based on low water solubility and high lipophilicity of similar long-chain esters. epa.gov |

| Water Solubility | Low | General property of methyl esters with long alkyl chains. epa.govocl-journal.org |

| Aqueous Photolysis | Not significant | The ester chromophore does not absorb sunlight. epa.gov |

Computational Screening for Potential Biological Activity Profiles

Computational screening, particularly through methods like virtual screening and QSAR modeling, allows for the prediction of a molecule's potential biological activities without the need for initial laboratory testing. nih.govyoutube.com These methods correlate a compound's structural features with its potential to interact with biological targets. nih.gov

For this compound, computational approaches can help identify potential interactions with enzymes and receptors, and predict potential toxicological endpoints. The process generally involves:

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for the molecule's structure. youtube.com

Model Application: These descriptors are then used as inputs for established QSAR models that have been trained on large datasets of compounds with known biological activities. benthamdirect.com

Virtual Screening: The molecule can be docked into the binding sites of various protein structures to predict binding affinity and potential for interaction. nih.govacs.org This can help identify potential molecular targets and mechanisms of action.

Observed Trends in Methyl Esters:

General Toxicity: Many simple fatty acid methyl esters are considered to have low toxicity. marketresearchintellect.com They are used in a variety of applications, including as solvents in pesticide formulations and as components in cosmetics. ambujasolvex.commarketresearchintellect.com

Endocrine Disruption: Some esters, such as phthalate (B1215562) esters, have been identified as endocrine-disrupting chemicals. nih.gov Computational models can screen for structural alerts that are associated with endocrine activity.

Skin Irritation/Sensitization: While many methyl esters are used in cosmetics, some can have irritant properties depending on their specific structure and concentration. ocl-journal.org Predictive models for skin sensitization often look for reactive sites on the molecule.

Table 2: Potential Biological Activity Profile Screening for this compound

| Biological Endpoint | Predicted Potential | Computational Approach |

| Acute Toxicity | Low | Comparison with QSAR models for aliphatic esters. benthamdirect.com |

| Receptor Binding (e.g., Estrogen Receptor) | Low | Virtual screening against known endocrine disruptor targets. Lack of structural alerts for such activity. |

| Skin Sensitization | Low to Moderate | Analysis for protein-binding alerts and comparison with models for cosmetic ingredients. |

| Enzyme Inhibition | Possible | Virtual screening against a panel of metabolic enzymes to identify potential interactions. nih.gov |

It is crucial to note that all computational predictions require experimental validation to confirm the findings. nih.gov

Environmental Dynamics and Ecological Interactions of Branched Methyl Esters

Atmospheric Transformation and Persistence

Branched methyl esters can enter the atmosphere through volatilization from terrestrial and aquatic surfaces. Once in the atmosphere, their persistence is primarily dictated by photochemical oxidation reactions and their partitioning behavior between the gas and particulate phases.

Ozone (O₃) can also contribute to the atmospheric degradation of certain unsaturated organic compounds. nih.gov However, for a saturated ester like Methyl 2-butyl-2-methyloctanoate, the reaction with ozone is expected to be significantly slower than with hydroxyl radicals and is generally not considered a major degradation pathway. nih.gov

Recent studies have highlighted that the reactions of organic peroxy radicals (RO₂) in the atmosphere can be a significant source of esters. acs.orgnih.gov These reactions can lead to the formation of a variety of accretion products, including larger ester molecules, which can contribute to the formation of secondary organic aerosol (SOA). copernicus.org The formation of these products is influenced by the structure of the initial radical and the surrounding atmospheric conditions. acs.orgnih.gov

Estimated Atmospheric Half-life of a Representative Branched Methyl Ester

| Atmospheric Oxidant | Estimated Half-life |

|---|---|

| Hydroxyl Radical (•OH) | 1-5 days |

This table provides estimated values for a generic branched methyl ester based on typical reaction rates for similar compounds.

The tendency of a chemical to volatilize and its distribution between the gas and particulate phases in the atmosphere are governed by its vapor pressure and the atmospheric conditions. aaqr.org Esters, in general, are considered to be volatile organic compounds. solubilityofthings.com The boiling point of an ester is influenced by its molecular weight and the degree of branching in its hydrocarbon chains. solubilityofthings.com

The partitioning of a compound between the gas and particulate phases is a critical factor in its atmospheric transport and deposition. aaqr.org Compounds that are predominantly in the gas phase are more susceptible to long-range transport, while those associated with particulate matter are more likely to be removed from the atmosphere via wet or dry deposition. The gas-particle partitioning of a compound like this compound will depend on its volatility and the concentration and composition of atmospheric particulate matter. Lighter and more volatile compounds tend to have higher concentrations in the gas phase, especially during warmer seasons. aaqr.org

Aquatic and Terrestrial Fate Mechanisms

In aquatic and terrestrial environments, the fate of branched methyl esters is primarily controlled by biodegradation, hydrolysis, and sorption to organic matter and mineral surfaces.

Fatty acid methyl esters (FAMEs) are generally considered to be biodegradable. researchgate.netconcawe.eu The biodegradation process is a key mechanism for the natural attenuation of these compounds in soil and groundwater. researchgate.netconcawe.eu The initial step in the biodegradation of FAMEs is typically de-esterification by lipase (B570770) enzymes to form the corresponding free fatty acid and methanol (B129727). lyellcollection.org Both of these products are readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.org

The structure of the fatty acid, particularly the presence and position of branching, can influence the rate and pathway of biodegradation. nih.govnih.gov Studies on branched-chain fatty acids have shown that the presence of a quaternary carbon atom can hinder the typical β-oxidation pathway, potentially leading to slower degradation. nih.govnih.gov this compound possesses a quaternary carbon at the 2-position, which may impact its biodegradability compared to linear or less-branched esters.

The rate of biodegradation can also be influenced by various environmental factors, including the microbial community present, temperature, pH, and the availability of nutrients. nih.govukm.my In some cases, the presence of other organic compounds in a mixture can either enhance or inhibit the biodegradation of a specific compound. nih.gov

Factors Influencing Biodegradation of Branched Methyl Esters

| Factor | Influence on Biodegradation |

|---|---|

| Branching | Quaternary carbons may slow degradation. nih.govnih.gov |

| Microbial Community | Presence of adapted microorganisms is crucial. lyellcollection.org |

| Temperature | Higher temperatures generally increase degradation rates up to an optimum. nih.gov |

| pH | Optimal pH ranges exist for microbial activity. ukm.my |

| Nutrients | Availability of nitrogen and phosphorus can be limiting. |

| Co-contaminants | Can have synergistic or antagonistic effects on degradation. nih.gov |

The hydrolysis of esters is a chemical transformation that splits the ester bond, yielding a carboxylic acid and an alcohol. libretexts.orgdalalinstitute.com This reaction can be catalyzed by either acids or bases. libretexts.orgdalalinstitute.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgdalalinstitute.com An excess of water is typically required to drive the equilibrium towards the products. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction is essentially irreversible and goes to completion. libretexts.org A base, such as sodium hydroxide, is consumed in stoichiometric amounts to produce a carboxylate salt and an alcohol. libretexts.orgyoutube.comyoutube.com

The rate of hydrolysis is influenced by temperature and pH. aston.ac.uk In the absence of a catalyst, the hydrolysis of esters in pure water is generally a slow process. libretexts.org The stability of this compound in aqueous environments will, therefore, be dependent on the pH of the surrounding water. In neutral to slightly acidic or basic natural waters, hydrolysis is expected to be a relatively slow degradation pathway compared to biodegradation. lyellcollection.org

Sorption to soil and sediment particles is a key process that affects the transport, bioavailability, and degradation of organic compounds in the environment. nih.govecetoc.org The extent of sorption is influenced by the properties of the chemical, such as its hydrophobicity, and the characteristics of the soil or sediment, particularly its organic carbon content and pH. nih.govecetoc.org

For non-ionic organic compounds like this compound, sorption is often dominated by partitioning into the soil organic matter. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a common measure used to predict the extent of sorption. A higher Koc value indicates a greater tendency for the compound to adsorb to soil and sediment. The log Koc values for esters can vary significantly depending on their structure. nih.gov While a specific Koc for this compound is not available, it can be estimated based on its structure and comparison with similar compounds. Given its relatively long alkyl chains, a moderate to high sorption potential would be expected.

The pH of the soil can also influence sorption, particularly for ionizable compounds. ecetoc.org Although esters are neutral, changes in soil pH can affect the surface charge of soil minerals and the conformation of organic matter, which can in turn impact sorption. researchgate.net

Estimated Soil Sorption Coefficient for a Branched Methyl Ester

| Parameter | Estimated Value | Implication |

|---|

| Log Koc | 3.5 - 4.5 | Moderate to high sorption potential, leading to reduced mobility in soil and sediment. |

This table provides an estimated Log Koc value for a branched methyl ester based on values for similar organic compounds. nih.gov

Bioconcentration and Bioaccumulation Potential in Model Ecological Systems

The propensity of a chemical to be absorbed by an organism from the surrounding environment, leading to a higher concentration in the organism than in the medium, is known as bioconcentration. When this accumulation occurs through all routes of exposure, including diet, it is termed bioaccumulation. These processes are critical in assessing the environmental risk of a substance, as they can lead to the transfer and magnification of chemicals through the food web.

The structure of an ester, which is formed from an alcohol and a carboxylic acid, can be tailored to achieve desired properties, including its environmental footprint. machinerylubrication.comzslubes.com Generally, increasing the content of natural components, such as vegetable-based fatty acids, can enhance biodegradability. machinerylubrication.com Conversely, the use of synthetic acids and certain alcohols can make the ester more resistant to degradation. machinerylubrication.com It is even possible to chemically design esters with branched carboxylic acids to be highly stable in water. machinerylubrication.com

Studies on other organic compounds, such as phthalate (B1215562) esters, have shown that those with branched side chains can exhibit different toxicological profiles compared to their linear counterparts, sometimes showing more pronounced effects. mdpi.com Furthermore, research on the biotransformation of contaminants like diclofenac (B195802) has demonstrated that methylation can significantly increase a compound's hydrophobicity, leading to a higher potential for bioaccumulation in aquatic invertebrates. ecfr.gov

The bioaccumulation potential of a substance is often related to its lipophilicity, commonly expressed as the octanol-water partition coefficient (Log Kow). While no specific Log Kow is found for this compound, the general principle is that higher Log Kow values correlate with a greater tendency to accumulate in the fatty tissues of organisms. However, factors such as metabolism within the organism can significantly influence the actual bioaccumulation.

To provide a predictive assessment, Quantitative Structure-Activity Relationship (QSAR) models are often employed. These models estimate the properties of a chemical based on its structure. For instance, the EPI Suite™ (Estimation Programs Interface) is a widely used tool for predicting the environmental fate of chemicals. While a specific prediction for this compound is not generated here, such models would be the standard approach in the absence of empirical data.

The following interactive table presents hypothetical BCF values for a range of branched alkyl esters with varying carbon chain lengths and branching patterns, illustrating the potential range of bioconcentration based on structural characteristics. This data is for illustrative purposes to demonstrate expected trends and is not based on measured values for the specific compounds listed.

Biological Roles and Non Clinical Applications of Branched Methyl Esters

Natural Occurrence and Biosynthetic Origins

Branched-chain fatty acids and their corresponding methyl esters are found in various biological systems, from microorganisms to plants and animals. In meat products, the profile of volatile compounds, including methyl esters, can serve as a discriminant biomarker to differentiate between the feeding regimens of livestock. For instance, specific volatile compounds have been identified in beef that allow for the distinction between pasture-fed and concentrate-fed cattle tandfonline.com. This suggests that the presence and concentration of particular branched methyl esters in meat could be indicative of the animal's diet and upbringing.

In the plant kingdom, branched-chain fatty acids have been identified as components of galactolipids, which are major lipid constituents in plants researchgate.net. While the direct identification of Methyl 2-butyl-2-methyloctanoate in plants has not been reported, the existence of its structural precursors makes its presence plausible. The analysis of fatty acid methyl ester profiles is also a tool used for microbial source tracking and the characterization of new bacterial species, highlighting their role as biomarkers in microbiology wikipedia.orgnih.gov.

| Biological Sample | Type of Branched Ester/Fatty Acid | Potential Application as Biomarker |

| Beef | Various volatile compounds, including methyl esters | Discrimination of feeding regimes (pasture vs. concentrate) tandfonline.com |

| Plants | Branched-chain fatty acids in galactolipids | Indicator of lipid metabolism and composition researchgate.net |

| Microorganisms | Diverse FAME profiles | Microbial source tracking and species identification wikipedia.orgnih.gov |

The biosynthesis of branched-chain esters is intrinsically linked to the metabolism of branched-chain amino acids. In ripening fruits like apples and bananas, it has been demonstrated that the formation of branched-chain esters relies on the de novo synthesis of their precursor branched-chain amino acids and α-ketoacids nottingham.ac.uk. The enzymatic machinery for fatty acid synthesis, particularly fatty acid synthase, can utilize branched-chain CoA esters derived from the degradation of amino acids such as valine, leucine, and isoleucine as primers, leading to the formation of iso- and anteiso-monomethyl-branched fatty acids nih.gov.

The final step in the formation of a methyl ester is the esterification of the branched-chain fatty acid with methanol (B129727). In plants, this process is catalyzed by enzymes such as alcohol acyltransferases, which are responsible for the synthesis of a wide variety of volatile esters that contribute to the aroma of fruits and flowers. While the specific enzymes responsible for the synthesis of a complex branched ester like this compound are not yet characterized, the general enzymatic pathways for the formation of both the branched fatty acid backbone and the ester linkage are well-established in biological systems. The biocatalytic synthesis of branched-chain esters using lipases has also been extensively studied for industrial applications, demonstrating the enzymatic feasibility of such reactions mdpi.comresearchgate.net.

Investigations of Biological Activities in Model Systems (excluding human clinical trials)

Fatty acids and their esters are known to possess antimicrobial properties. The antibacterial activity of these compounds is often related to their ability to disrupt the cell membranes of bacteria, leading to cell lysis nih.gov. Studies on various fatty acid esters have shown significant antibacterial, antiyeast, and antimold activity nih.gov. For example, esters of fatty acids with 6 to 18 carbons have demonstrated notable antimicrobial effects nih.gov.

The mechanism of action is thought to involve the amphiphilic nature of these molecules, which allows them to integrate into and destabilize the lipid bilayer of microbial cell membranes jmb.or.kr. This disruption can lead to increased membrane permeability and the leakage of essential cellular components. The chain length and branching of the fatty acid moiety can influence the potency of the antimicrobial activity. While straight-chain fatty acids have shown significant antimicrobial effects, the introduction of branching can modulate this activity nih.gov. For instance, caprylic acid vanillyl ester, which contains a medium-chain fatty acid, has demonstrated antibacterial activity, particularly against Gram-positive bacteria, by increasing membrane permeability jmb.or.kr.

| Compound Type | Example | Observed Antimicrobial Activity |

| Glycerol Esters | Glycerol laurate | Effective against Bacillus cereus nih.gov |

| Sugar Fatty Acid Esters | Sucrose monolaurate | Active against some Gram-negative and Gram-positive bacteria, and fungi |

| Vanillyl Esters | Caprylic acid vanillyl ester | Antibacterial against food spoilage bacteria, especially Gram-positive bacteria jmb.or.kr |

Esters are renowned for their pleasant and often fruity aromas, playing a crucial role as flavor and fragrance compounds in the natural world. imbibeinc.comwebsite-files.comlibretexts.org The characteristic scents of many fruits, such as bananas and apples, are due to the presence of specific esters imbibeinc.comunb.ca. The structure of the ester, including the length and branching of the carbon chains of both the acid and alcohol components, determines its specific odor profile unb.ca. For example, isoamyl acetate is responsible for the characteristic smell of bananas imbibeinc.com. Given its branched structure, it is plausible that this compound could also possess a distinct aroma and contribute to the flavor profile of a natural product.

Beyond their role as flavorants, some branched esters function as semiochemicals, which are chemicals used for communication between organisms. In insects, cuticular hydrocarbons, which can include branched-chain components, can be degraded by environmental factors into volatile organic compounds that act as pheromones, guiding social behavior biorxiv.orgroyalsocietypublishing.org. While direct evidence for this compound acting as a semiochemical is lacking, the established role of other branched esters in chemical communication suggests a potential for similar functions.

Branched-chain methyl esters and their derivatives have found utility in a range of industrial and biotechnological applications, primarily due to their surfactant properties. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. The branching in the hydrophobic tail of these molecules can significantly impact their performance, often leading to improved properties at low temperatures mdpi.com.

Fatty acid methyl esters can be sulfonated to produce methyl ester sulfonates (MES), which are used as surfactants in detergents fosfa.org. Branched-chain surfactants, in general, are known for their excellent emulsification and wetting abilities, making them suitable for use in industrial cleaning products doaj.orgresearchgate.net. Emulsifiers for methyl esters have been developed that are biodegradable and free of volatile organic compounds, highlighting the move towards more environmentally friendly industrial formulations google.com. The physical properties of branched esters, such as their lower pour points, also make them valuable as components in biolubricants and fuel additives mdpi.com.

| Application | Type of Branched Ester Derivative | Key Properties |

| Detergents | Methyl Ester Sulphonates (MES) | Surfactant, biodegradable fosfa.org |

| Industrial Cleaners | Branched-chain surfactants | Good surface activity, wettability, and emulsification doaj.orgresearchgate.net |

| Emulsifiers | Alkyl polyglycosides and alkoxylated linear alcohols with methyl esters | Biodegradable, free of volatile organic compounds google.com |

| Biolubricants | Branched-chain esters | Good performance at low temperatures, high biodegradability mdpi.com |

Research on Combustion Chemistry and Alternative Fuels

Branched methyl esters, a class of organic compounds, are increasingly being investigated for their potential as alternative fuels and fuel additives. Their molecular structure, characterized by a branched hydrocarbon chain attached to a methyl ester functional group, significantly influences their combustion properties. Research in this area focuses on understanding how these structural features affect critical combustion phenomena such as autoignition and soot formation.

The autoignition of a fuel-air mixture is a critical process in internal combustion engines, and its timing is a key determinant of engine efficiency and the occurrence of engine knock. The resistance of a fuel to autoignition is quantified by its octane rating. The molecular structure of a fuel plays a pivotal role in its autoignition behavior.

For hydrocarbons, an increase in molecular mass and chain length generally leads to a decrease in the autoignition temperature. wikipedia.org Conversely, branched-chain hydrocarbons tend to have higher autoignition temperatures than their straight-chain counterparts. wikipedia.org This principle extends to branched esters when they are considered as components of fuel mixtures.

The presence of branching in the ester's hydrocarbon chain can increase a fuel's resistance to autoignition. This is a desirable characteristic for spark-ignition engines, as it helps to prevent engine knock. tue.nl The study of various fatty acid esters has shown that while longer, straight-chain molecules may have shorter ignition delays, branching can counteract this effect. ucl.ac.ukresearchgate.net

Interactive Data Table: Factors Influencing Autoignition of Branched Esters

| Feature | Effect on Autoignition | Rationale |

| Branching | Generally increases resistance (higher octane) | Branched structures are more stable and less prone to the pre-ignition reactions that lead to knock. wikipedia.org |

| Chain Length | Longer chains tend to decrease resistance (lower octane) | Longer, straight chains provide more sites for the initiation of low-temperature oxidation reactions. wikipedia.orgucl.ac.uk |

| Ester Group Position | Can influence reaction pathways | The position of the ester group affects the stability of intermediate radicals formed during combustion. |

| Unsaturation | Presence of double bonds can inhibit low-temperature reactivity | Double bonds can reduce the number of favorable transition states for key oxidation reactions. researchgate.net |

Soot, a byproduct of incomplete combustion, is a significant air pollutant. Oxygenated fuels, including branched methyl esters, have been shown to be effective in reducing soot emissions from engines. The presence of oxygen within the fuel molecule is a key factor in this soot suppression.

Several factors contribute to the effectiveness of oxygenated fuels in suppressing soot:

Chemical Effect : The oxygen atoms within the fuel can participate directly in oxidation reactions. They can promote the formation of CO and CO2, thereby reducing the availability of carbon for soot formation. researchgate.net Furthermore, the decomposition of oxygenated fuels can produce oxygen-containing radicals that enhance the oxidation of soot and its precursors.

Molecular Structure : The effectiveness of an oxygenated additive in reducing soot is also dependent on its molecular structure. For instance, oxygenates with the functional group located at the periphery of the carbon chain may be more effective at producing smaller hydrocarbon fragments that are less likely to form soot precursors. psu.edu

Studies have shown that even with the same oxygen content, the chemical structure of the fuel plays a strong role in the formation and structure of soot particles. researchgate.net The addition of oxygenates can lead to the formation of smaller primary soot particles and more disordered carbon structures, which are more susceptible to oxidation. researchgate.net

Interactive Data Table: Key Mechanisms in Soot Suppression by Oxygenated Fuels

| Mechanism | Description | Impact on Soot |

| Enhanced Oxidation | Fuel-bound oxygen promotes the conversion of carbon to CO and CO2. researchgate.net | Reduces the formation of soot precursors and enhances the burnout of existing soot particles. |

| Radical Pool Modification | The decomposition of oxygenates can alter the concentration of key radicals involved in combustion. | Can inhibit the chemical pathways that lead to the growth of polycyclic aromatic hydrocarbons (PAHs), which are soot precursors. |

| Reduced Flame Temperature | The high heat of vaporization of some oxygenates can lower the flame temperature. | Lower temperatures can reduce the rate of soot inception and growth. |

| Disruption of Soot Precursor Formation | Oxygenated compounds can interfere with the chemical reactions that form the initial building blocks of soot. | Leads to a lower concentration of soot nuclei. |

Advanced Analytical Methodologies for the Study of Methyl 2 Butyl 2 Methyloctanoate

High-Resolution Mass Spectrometry for Untargeted Profiling and Comprehensive Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of novel or complex compounds like Methyl 2-butyl-2-methyloctanoate. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). This precision allows for the unambiguous determination of the elemental formula of the molecule and its fragments.

For untargeted profiling, a sample containing this compound would be analyzed, often after separation by liquid chromatography (LC), to generate a comprehensive dataset of all ionizable components. nih.govcsic.es This approach is crucial for identifying the target compound within a complex matrix and for discovering related impurities or degradation products. nih.govmdpi.com The high resolving power of instruments like the Orbitrap is essential for separating the target analyte's signal from other closely related masses in a complex sample. csic.es

When coupled with tandem mass spectrometry (MS/MS), HRMS can provide detailed structural information. The molecular ion of this compound ([M]+•) can be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a roadmap of the molecule's structure. For branched-chain fatty acid methyl esters (FAMEs), specific fragmentation pathways help to pinpoint the location of alkyl branches along the carbon chain. nih.gov This technique would be critical for confirming the positions of the butyl and methyl groups at the C2 position of the octanoate (B1194180) chain.

Table 1: Illustrative HRMS Data for this compound (C₁₄H₂₈O₂)

| Ion Type | Theoretical m/z | Measured m/z | Mass Error (ppm) | Proposed Fragment |

| [M+H]⁺ | 229.21621 | 229.21615 | -0.26 | Molecular Ion |

| [M-OCH₃]⁺ | 197.19001 | 197.18995 | -0.30 | Loss of methoxy (B1213986) group |

| [M-C₄H₉]⁺ | 171.13796 | 171.13791 | -0.29 | Loss of butyl group |

| McLafferty | 146.13012 | 146.13008 | -0.27 | Rearrangement product |

Chromatographic Techniques for Complex Mixture Analysis and Isomer Separation, including Chiral GC-MS for enantiomeric discrimination

Chromatographic methods are fundamental for isolating this compound from reaction mixtures or natural extracts and for separating it from its isomers. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for analyzing volatile esters. researchgate.net A GC method using a suitable capillary column can effectively separate structural isomers of various esters, including those with branched chains. researchgate.net

The key challenge in the analysis of this compound is the presence of a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). gcms.cz Differentiating and quantifying these enantiomers is critical, as they may exhibit different biological activities. Chiral GC-MS is the premier technique for this purpose. This method utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, resulting in different retention times. gcms.czchemrxiv.org This allows for their separation and individual quantification.

Alternatively, chiral derivatization can be employed. The racemic mixture can be reacted with a chiral derivatizing agent to form diastereomers. tandfonline.comoup.com These diastereomeric products have different physical properties and can be separated on a standard, non-chiral chromatography column (either GC or HPLC). tandfonline.comtandfonline.com

Table 2: Hypothetical Chiral GC-MS Separation Data for this compound Enantiomers

| Enantiomer | Retention Time (min) on β-DEX™ Column | Relative Abundance (%) | Key Mass Fragments (m/z) |

| (R)-Methyl 2-butyl-2-methyloctanoate | 25.45 | 50 | 228, 171, 129, 87 |

| (S)-Methyl 2-butyl-2-methyloctanoate | 25.80 | 50 | 228, 171, 129, 87 |

Application of Advanced Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy in Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. slideshare.netrsc.org For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons. slideshare.netacs.org Key expected signals would include a singlet for the methoxy protons (~3.7 ppm), and overlapping multiplets for the methylene (B1212753) and methyl protons of the butyl and octyl chains. The absence of a proton signal at the alpha-carbon position would be a key indicator of the tertiary ester structure.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers complementary information about the functional groups present. sfr.canih.gov

FTIR Spectroscopy : The FTIR spectrum of an ester is characterized by a strong absorption band for the carbonyl (C=O) stretch, typically found between 1735-1750 cm⁻¹. spectroscopyonline.comorgchemboulder.com Additionally, two distinct C-O stretching bands are expected in the 1000-1300 cm⁻¹ region, often referred to as the "fingerprint" region for esters. spectroscopyonline.com

Raman Spectroscopy : While FTIR is sensitive to polar bonds, Raman spectroscopy provides strong signals for symmetric and more polarizable bonds. sfr.caeag.com It would complement the FTIR data, particularly in analyzing the C-C skeletal vibrations of the alkyl chains. shu.ac.uk

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹³C NMR (ppm) | Predicted ¹H NMR (ppm) | Multiplicity |

| C=O | 175.5 | - | - |

| O-CH₃ | 51.5 | 3.65 | s (3H) |

| C2 (quaternary) | 45.0 | - | - |

| C2-CH₃ | 23.0 | 1.15 | s (3H) |

| Butyl & Octyl CH₂ | 22-40 | 1.2-1.6 | m |

| Terminal CH₃ | 14.0 | 0.8-0.9 | t |

Method Development for Sample Preparation and Derivatization Strategies in Trace Analysis

Analyzing this compound at trace levels, especially in complex matrices like biological fluids or environmental samples, requires robust sample preparation methods to isolate the analyte and remove interferences. researchgate.netnih.gov Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed techniques for this purpose. researchgate.net The choice of solvents is critical to ensure efficient extraction of the relatively nonpolar ester while leaving behind polar interfering substances.

While this compound is already an ester, derivatization strategies can still be highly valuable, particularly for enhancing detection or improving chromatographic behavior. mdpi.comyoutube.com For instance, if the analysis were to start from the corresponding carboxylic acid (2-butyl-2-methyloctanoic acid), esterification to form the methyl ester (the target compound) is a standard derivatization procedure that increases volatility for GC analysis. gcms.czaocs.org

Table 4: Comparison of Sample Preparation Techniques for Trace Analysis

| Technique | Principle | Advantages for this compound | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, effective for nonpolar analytes, high recovery with optimized solvents. | Can be labor-intensive, uses large solvent volumes. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | High selectivity, reduced solvent use, potential for automation. | Method development can be complex, potential for analyte loss on the sorbent. |

| Solid-Phase Microextraction (SPME) | Adsorption/absorption onto a coated fiber. | Solvent-free, simple, integrates sampling and pre-concentration. | Matrix effects can be significant, fiber lifetime can be limited. |

| Derivatization (e.g., Transesterification) | Chemical modification to improve analytical properties. | Can improve volatility, thermal stability, and detector response. youtube.com | Adds complexity, risk of incomplete reactions or byproduct formation. |

Future Research Trajectories and Interdisciplinary Opportunities

Innovations in Green Synthetic Chemistry for Sustainable Production of Branched Esters

The future production of Methyl 2-butyl-2-methyloctanoate will likely be driven by the principles of green chemistry, moving away from traditional methods that often rely on harsh conditions and hazardous materials. nih.govnumberanalytics.com Research is increasingly focused on biocatalytic processes, which utilize enzymes like lipases to synthesize esters under mild conditions, reducing energy consumption and environmental impact. nih.govmdpi.com

Key areas for future research include:

Enzyme-Catalyzed Synthesis: Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (Novozym® 435), have proven effective in synthesizing various branched-chain esters. mdpi.com Future work should aim to identify or engineer specific lipases that are highly efficient and selective for the synthesis of this compound. This involves optimizing reaction conditions such as temperature and substrate molar ratios to achieve high conversion rates and productivity. mdpi.com

Solvent-Free Systems: Developing solvent-free reaction media is a core tenet of green chemistry. mdpi.com Research into the direct esterification of 2-methyl-2-butanol (B152257) and methyloctanoic acid without organic solvents could significantly improve the environmental profile of the synthesis process. mdpi.com

Renewable Feedstocks: A major goal is to produce esters from renewable raw materials, such as biomass or organic waste. nih.govunimib.itnih.gov Future pathways could involve the microbial conversion of carboxylates derived from the anaerobic digestion of organic waste into the necessary acid and alcohol precursors for this compound synthesis. nih.govnih.gov

Advanced Catalysts: Beyond enzymes, the development of novel heterogeneous catalysts, such as bimetallic oxide nanoclusters (e.g., RhRuOₓ/C), offers a promising avenue. britishwaterfilter.comlabmanager.com These catalysts can facilitate C-H bond activation reactions using molecular oxygen as the sole oxidant, producing water as the only byproduct and enhancing the atom economy of ester synthesis. britishwaterfilter.comlabmanager.com

| Catalyst System | Substrates | Key Findings | Reference |

| Immobilized Lipase (Novozym® 435) | 2-ethylhexanol and 2-methylhexanoic acid | Achieved 99% conversion in a solvent-free medium; demonstrated reusability. | mdpi.com |

| RhRu bimetallic oxide clusters | Arenes and carboxylic acids | Highly efficient for producing aryl esters using oxygen as the sole oxidant. | britishwaterfilter.comlabmanager.com |

| Aspergillus oryzae lipase | Furfuryl alcohol and C8–C18 carboxylic acids | High conversion (up to 96.8%) in a continuous flow system. | rsc.org |

| Candida parapsilosis esterase | n-propanol, isobutanol, isoamyl alcohol | Successfully synthesized flavor esters in an aqueous system. | nih.gov |

Elucidation of Novel Biological Functions and Biotechnological Exploitation in Diverse Organisms

Esters are ubiquitous in nature, serving as signaling molecules, flavor and aroma compounds, and intermediates in metabolic pathways. numberanalytics.comsolubilityofthings.comnih.gov While the specific biological roles of this compound are unknown, future research could uncover novel functions and applications.

Metabolic Roles: Research indicates that ester synthesis can be part of a cellular detoxification mechanism, where toxic compounds are acetylated or esterified before being exported from the cell. nih.gov Investigating whether this compound or similar branched esters play a role in the detoxification pathways of microorganisms or plants is a key research question.

Pheromones and Allelochemicals: Many insects and plants use esters as pheromones for communication or as allelochemicals for defense. Studies have identified novel branched esters in the glandular secretions of mites. nih.gov Future work could explore if this compound functions as a semiochemical in any organism, which could lead to applications in pest management or agriculture.

Microbial Production Platforms: The microbial synthesis of branched-chain esters is an emerging field. nih.govnih.govosti.gov By engineering metabolic pathways in chassis organisms like Escherichia coli or Saccharomyces cerevisiae, it may be possible to produce this compound from simple sugars or organic waste. nih.govnih.gov This involves introducing and optimizing the expression of key enzymes like alcohol acyltransferases (AATs). nih.govnih.gov Such research could provide a sustainable route to this and other valuable esters. nih.gov

Development of Advanced Predictive Models for Environmental Stewardship and Risk Assessment

Ensuring the environmental safety of new chemicals is paramount. Predictive models, such as Quantitative Structure-Activity Relationships (QSAR), are crucial tools for assessing environmental risk with reduced reliance on experimental testing. nih.govhilarispublisher.com

Future research should focus on:

Predicting Physicochemical Properties and Fate: Models like the Estimation Programs Interface (EPI Suite)™ can estimate properties such as water solubility, vapor pressure, and biodegradation rates. epa.gov Applying these models to this compound can provide initial estimates of its environmental distribution and persistence.

Toxicity Prediction: QSAR and Adverse Outcome Pathway (AOP) models can predict a chemical's potential toxicity to various organisms. hilarispublisher.comhilarispublisher.com Research has shown that for some classes of esters like phthalates, branched side chains can influence reproductive toxicity risks. mdpi.com Developing specific models for branched-chain esters is essential to accurately forecast the potential ecotoxicological effects of this compound and guide the design of safer alternatives.

Biodegradation Pathway Prediction: Understanding how a molecule degrades is key to assessing its environmental impact. While some highly branched esters show poor biodegradability, others can be broken down by microorganisms. google.com Predictive systems that map plausible microbial degradation pathways can help determine the ultimate environmental fate of this compound. epa.gov

| Predictive Model Type | Application in Environmental Risk Assessment | Relevance for Branched Esters | Reference |

| QSAR (Quantitative Structure-Activity Relationships) | Predicts toxicity and physicochemical properties based on chemical structure. | Can help forecast the potential toxicity of new esters and prioritize testing. | nih.govhilarispublisher.com |

| EPI Suite™ | Estimates environmental fate properties (e.g., solubility, degradation). | Provides crucial data for modeling environmental concentrations (PECs). | epa.gov |

| AOP (Adverse Outcome Pathway) | Links molecular initiating events to adverse outcomes at the organism or population level. | Offers a mechanistic understanding of potential toxicity. | hilarispublisher.com |

| Fate and Exposure Models (e.g., E-FAST) | Predicts environmental concentrations in different compartments (soil, water, air). | Essential for comparing exposure levels to toxicity thresholds. | nih.govepa.gov |

Integration of Omics Technologies for Comprehensive Biological Understanding of Ester Metabolism

A deep understanding of how organisms synthesize, modify, and degrade esters requires a systems-biology approach. The integration of omics technologies (genomics, transcriptomics, proteomics, and metabolomics) provides a holistic view of the complex networks governing ester metabolism. researchgate.netfrontiersin.org

Future interdisciplinary research should involve:

Identifying Key Genes and Proteins: In organisms like Saccharomyces cerevisiae, specific genes (ATF1, ATF2, EHT1, EEB1, IAH1) are known to be involved in ester synthesis and hydrolysis. nih.govnih.gov A combined transcriptomic and proteomic approach could identify the specific enzymes responsible for the metabolism of this compound in relevant microorganisms.

Mapping Metabolic Networks: Metabolomics can identify and quantify the full range of small molecules in a biological system, including ester precursors and degradation products. nih.gov Integrating metabolomics data with genomic and proteomic data can reveal how the entire metabolic network of an organism responds to the presence of a specific branched ester, uncovering novel pathways and regulatory mechanisms. researchgate.net

Multi-Omics for Bio-production: When engineering microbes for ester production, multi-omics analysis is critical for identifying metabolic bottlenecks and optimizing pathway fluxes to improve yields. nih.govnih.gov This approach can guide the rational design of microbial cell factories for the efficient synthesis of this compound.

Sustainable Applications in the Bio-Economy and Advanced Materials Science

The unique properties of branched-chain esters make them attractive candidates for a range of sustainable applications, contributing to the growing bio-economy.

Bio-based Lubricants: Branched esters are valued as base stocks for biodegradable lubricants due to their good cold-flow properties and lubricity. google.comacs.org Research has shown that the degree of branching influences physical properties like pour point and viscosity. acs.org Investigating the performance of this compound as a biolubricant, potentially in formulations with other bio-based esters, is a promising research direction. acs.org

Green Solvents: Esters are widely used as solvents due to their low toxicity and high biodegradability. unimib.it Derivatives of pelargonic acid, a nine-carbon fatty acid, have shown excellent properties as solvents for varnishes and printing inks. researchgate.net The physical properties of this compound should be evaluated to determine its suitability as a green alternative to conventional, fossil-based solvents in various industrial formulations.

Advanced Biomaterials: Polyesters are a major class of plastics. wikipedia.org While a single ester molecule cannot form a polymer, branched structures can be incorporated into polymer backbones to create novel materials. Branched peptides, for instance, are being explored for creating biomaterials with tunable degradation rates and mechanical properties for applications in tissue engineering and drug delivery. rsc.org Future research could explore the use of di- or poly-functionalized analogues of this compound as monomers or additives to create advanced bioplastics or functional polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.